![molecular formula C14H12F3NO2S B11026277 1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B11026277.png)
1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a phenyl group attached to a methanesulfonamide moiety, with a trifluoromethyl-substituted phenyl ring. Its molecular formula is C14H12F3NO2S, and it is often utilized in organic synthesis and pharmaceutical research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide typically involves the reaction of phenylmethanesulfonyl chloride with 2-(trifluoromethyl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The process involves the following steps:
- Dissolution of phenylmethanesulfonyl chloride in dichloromethane.
- Addition of 2-(trifluoromethyl)aniline and triethylamine to the solution.
- Stirring the reaction mixture at a low temperature (0-5°C) for several hours.
- Workup involving washing with water, drying over anhydrous sodium sulfate, and purification by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The industrial method also emphasizes safety and environmental considerations, such as solvent recovery and waste minimization.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinamides.
Coupling Reactions: It can engage in coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of N-substituted sulfonamides.
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfinamides or amines.
Scientific Research Applications
1-Phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and related compounds.
Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
N-Phenylmethanesulfonamide: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.
N-(Trifluoromethyl)phenylmethanesulfonamide: Similar structure but with variations in the position of the trifluoromethyl group.
Uniqueness: 1-Phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of both phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.
Properties
Molecular Formula |
C14H12F3NO2S |
|---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
1-phenyl-N-[2-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)12-8-4-5-9-13(12)18-21(19,20)10-11-6-2-1-3-7-11/h1-9,18H,10H2 |
InChI Key |
ATDDBEUEJPQKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


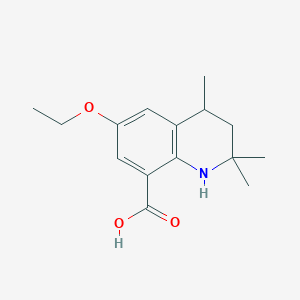
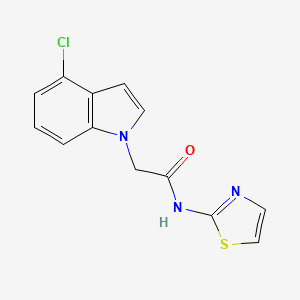
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]acetamide](/img/structure/B11026209.png)
![2-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11026218.png)
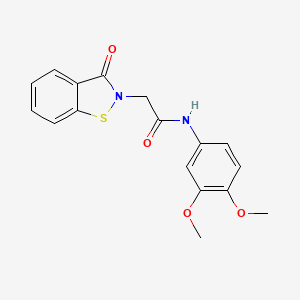
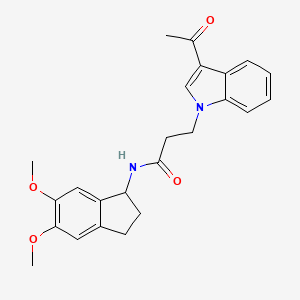

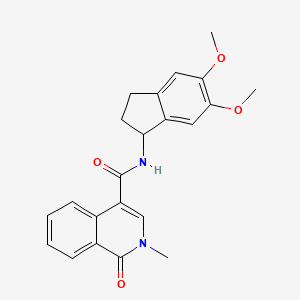
![2-[(4-ethylphenyl)amino]-6-oxo-N-[3-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11026257.png)
![(1E)-6-(4-chlorophenyl)-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026262.png)

![7-(5-Bromothiophen-2-yl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11026278.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11026283.png)
![3-[1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B11026284.png)
